molecular formula C20H23NOS B1359503 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-79-1

3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1359503
CAS No.: 898782-79-1
M. Wt: 325.5 g/mol
InChI Key: PVUVKFSZHUMBIJ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone is a complex organic compound with the molecular formula C20H23NOS It is characterized by the presence of a benzophenone core substituted with dimethyl and thiomorpholinomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 3,4-dimethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzophenone derivatives.

Scientific Research Applications

3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-3’-thiomorpholinomethylbenzophenone
  • 2,6-Dimethyl-3’-thiomorpholinomethylbenzophenone
  • 2,4-Dimethyl-2’-thiomorpholinomethylbenzophenone

Comparison

Compared to similar compounds, 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone exhibits unique properties due to the specific positioning of its substituents

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUVKFSZHUMBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642921
Record name (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-79-1
Record name (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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